2-Amino-6-dimethylaminobenzonitrile
Description
Its synthesis involves the reduction of 2-dimethylamino-6-nitrobenzonitrile using iron powder and concentrated hydrochloric acid, followed by purification via extraction with methylene chloride . This compound serves as a precursor for synthesizing ethyl oxalyl chloride derivatives, highlighting its reactivity toward electrophilic reagents . Its molecular formula is C₉H₁₀N₃ (calculated as C: 56.54%, H: 4.75%, N: 21.98%), with experimental values closely matching these percentages .
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-amino-6-(dimethylamino)benzonitrile |
InChI |
InChI=1S/C9H11N3/c1-12(2)9-5-3-4-8(11)7(9)6-10/h3-5H,11H2,1-2H3 |
InChI Key |
GMUKLCIITDSDDC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Physicochemical Properties
- Electron Effects: The dimethylamino group in this compound is a stronger electron donor than methyl or methoxy groups, which could stabilize intermediates in electrophilic substitution reactions .
- Steric Considerations: Methyl groups in 3,6- or 4,6-dimethyl analogs may hinder reactions at the aromatic ring’s para position, whereas the dimethylamino group in the reference compound offers less steric bulk .
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